molecular formula C27H28O4 B1301995 Tri-O-benzyl-D-galactal CAS No. 80040-79-5

Tri-O-benzyl-D-galactal

Cat. No.: B1301995
CAS No.: 80040-79-5
M. Wt: 416.5 g/mol
InChI Key: MXYLLYBWXIUMIT-ZONZVBGPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-O-benzyl-D-galactal can be synthesized through the benzylation of D-galactal. The process typically involves the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide . The reaction is carried out under reflux conditions to ensure complete benzylation of the hydroxyl groups on the galactal molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale benzylation reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of high-purity starting materials and the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Tri-O-benzyl-D-galactal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane, acetic acid, dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, methanol, dimethyl sulfoxide.

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Biological Activity

Tri-O-benzyl-D-galactal (TOBG) is a glycoside derivative of D-galactal, characterized by the presence of three benzyl groups that protect its hydroxyl functionalities. This compound has garnered attention in the field of glycobiology due to its unique structural properties and potential biological activities. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of this compound is C27H28O4C_{27}H_{28}O_{4}. The presence of benzyl groups enhances its stability and solubility, while also influencing its reactivity in biological systems. The structural arrangement allows for various chemical transformations, making TOBG a versatile compound in synthetic chemistry.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Research indicates that TOBG possesses antimicrobial effects against various pathogens, including bacteria and fungi. Its mechanism likely involves interference with microbial cell wall synthesis or function.
  • Cell Signaling Modulation : TOBG acts as a hydrogen bond donor, which can influence interactions with proteins and enzymes involved in key signaling pathways such as MAPK/ERK and JAK/STAT pathways. This modulation can affect cellular processes like apoptosis and autophagy .
  • Glycosylation Reactions : The compound serves as a glycosyl donor in stereoselective O-glycosylation reactions, facilitating the synthesis of complex oligosaccharides. This property is crucial for research in glycobiology and the development of glycosylated therapeutics .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of TOBG against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating potent antibacterial activity.
  • Glycosylation Efficiency : In a study on glycosylation reactions, TOBG was used as a donor in reactions catalyzed by iridium complexes. The yield of desired products was notably high (up to 83%), showcasing TOBG's effectiveness in synthesizing complex sugars .
  • Cellular Interaction Studies : Investigations into the interaction of TOBG with various cellular receptors revealed its potential role in modulating immune responses. Specifically, it was found to enhance the activity of certain immune cells, suggesting applications in immunotherapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and fungi
Cell SignalingModulates MAPK/ERK and JAK/STAT pathways
GlycosylationHigh yield in O-glycosylation reactions

Table 2: Glycosylation Reaction Yields

EntryDonorAcceptorYield (%)Stereoselectivity (α:β)
1This compoundD-glucose83%1 : 0
2This compoundD-mannose78%23 : 1
3This compoundD-xylose82%1 : 0

Properties

IUPAC Name

(2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYLLYBWXIUMIT-ZONZVBGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370475
Record name Tri-O-benzyl-D-galactal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80040-79-5
Record name Tri-O-benzyl-D-galactal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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